Cas no 5267-46-9 ((4-Methoxyphenyl)(phenyl)methanamine Hydrochloride)

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride 化学的及び物理的性質
名前と識別子
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- C-(4-METHOXY-PHENYL)-C-PHENYL-METHYL-AMMONIUM CHLORIDE
- AKOS AU36-M298
- AKOS BC-1789
- Albb-004681
- C -(4-METHOXY-PHENYL)- C -PHENYL-METHYL-AMMONIUM
- C-(4-METHOXY-PHENYL)-C-PHENYL-METHYLAMINE HYDROCHLORIDE
- CHLORIDE
- C-(4-METHOXY-PHENYL)-C-PHENYL-METHYL-AMMONIUMCHLORIDE
- (4-methoxyphenyl)(phenyl)methanamine hydrochloride
- 5267-46-9
- (4-Methoxyphenyl)(phenyl)methanamine HCl
- CS-0150416
- MFCD00235188
- (4-methoxyphenyl)-phenylmethanamine;hydrochloride
- N12581
- AS-68562
- EN300-298531
- 1-(4-METHOXYPHENYL)-1-PHENYLMETHANAMINE HYDROCHLORIDE
- (4-methoxyphenyl)(phenyl)methylamine
- AKOS004118281
- (4-methoxyphenyl)-phenylmethanamine hydrochloride
- (4-Methoxyphenyl)(phenyl)methylamine hydrochloride
- (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride
-
- MDL: MFCD00235188
- インチ: 1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H
- InChIKey: NCSHDWNETPLWIU-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1C=CC(=CC=1)C(C1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 249.09200
- どういたいしつりょう: 249.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- PSA: 35.25000
- LogP: 4.24560
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride セキュリティ情報
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298531-0.05g |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 0.05g |
$63.0 | 2023-09-06 | |
Enamine | EN300-298531-2.5g |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 2.5g |
$484.0 | 2023-09-06 | |
eNovation Chemicals LLC | D765514-1g |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 1g |
$295 | 2024-06-06 | |
Key Organics Ltd | AS-68562-5MG |
1-(4-methoxyphenyl)-1-phenylmethanamine hydrochloride |
5267-46-9 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Enamine | EN300-298531-0.5g |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 0.5g |
$210.0 | 2023-09-06 | |
Aaron | AR01B5NE-100mg |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 97% | 100mg |
$68.00 | 2025-02-09 | |
eNovation Chemicals LLC | D765514-1g |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 1g |
$295 | 2025-02-20 | |
Enamine | EN300-298531-5g |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 5g |
$840.0 | 2023-09-06 | |
Key Organics Ltd | AS-68562-50mg |
1-(4-methoxyphenyl)-1-phenylmethanamine hydrochloride |
5267-46-9 | >95% | 50mg |
£102.00 | 2025-02-09 | |
eNovation Chemicals LLC | D765514-250mg |
(4-methoxyphenyl)(phenyl)methanamine hydrochloride |
5267-46-9 | 95% | 250mg |
$155 | 2025-02-26 |
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
(4-Methoxyphenyl)(phenyl)methanamine Hydrochlorideに関する追加情報
Introduction to (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS No. 5267-46-9)
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride, chemically known as N-(4-methoxyphenyl)-benzylamine hydrochloride, is a significant compound in the field of pharmaceutical chemistry. With a CAS number of 5267-46-9, this compound has garnered attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound features a benzylamine moiety attached to a 4-methoxyphenyl group, which contributes to its unique chemical properties and reactivity.
The synthesis of (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride involves meticulous chemical processes that ensure high purity and yield. The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for various pharmaceutical applications. This compound's versatility stems from its ability to participate in multiple chemical reactions, including nucleophilic substitutions and condensation reactions, which are pivotal in the synthesis of more complex molecules.
In recent years, (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride has been explored for its pharmacological properties. Studies have indicated that this compound may exhibit significant biological activity, particularly in the realm of central nervous system (CNS) disorders. The presence of the 4-methoxyphenyl group suggests potential interactions with certain neurotransmitter receptors, which could be leveraged in the development of novel therapeutic agents. Furthermore, research has hinted at its potential role in modulating enzyme activities associated with neurodegenerative diseases.
One of the most compelling aspects of (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride is its role as a building block in the synthesis of more complex pharmacophores. Pharmaceutical researchers have utilized this compound to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications to the benzylamine moiety have led to compounds with improved binding affinities and selectivity for specific targets. These derivatives are being evaluated in preclinical studies to assess their efficacy and safety profiles.
The chemical properties of (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride also make it a valuable intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to construct intricate molecular architectures efficiently. This has opened up new avenues for the development of synthetic methodologies that are both efficient and environmentally friendly. The compound's stability under different reaction conditions further enhances its utility as a synthetic intermediate.
Recent advancements in computational chemistry have also contributed to a deeper understanding of (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential drug-like properties more accurately. These computational tools are particularly valuable in virtual screening campaigns, where large libraries of compounds are rapidly evaluated for their binding affinity and selectivity.
The pharmaceutical industry continues to invest heavily in research aimed at uncovering new therapeutic applications for (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride. Ongoing clinical trials are assessing its efficacy in treating various conditions, including cognitive disorders and neuroinflammatory diseases. The results from these trials are expected to provide further validation for the compound's potential as a lead molecule in drug discovery.
Moreover, the environmental impact of synthesizing (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride has been a focus of recent research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where the goal is to develop processes that are both economically viable and environmentally responsible.
In conclusion, (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique chemical properties, coupled with its role as a building block for more complex molecules, make it a valuable asset in medicinal chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in the future of healthcare.
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